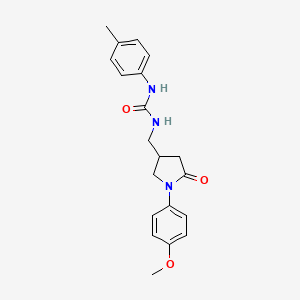
2-(2-Amino-5-(3-methoxyphenoxy)-6-methylpyrimidin-4-yl)-5-((4-methylbenzyl)oxy)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Amino-5-(3-methoxyphenoxy)-6-methylpyrimidin-4-yl)-5-((4-methylbenzyl)oxy)phenol is a useful research compound. Its molecular formula is C26H25N3O4 and its molecular weight is 443.503. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
準備方法
Synthetic Routes: : The synthesis begins with the preparation of 2-amino-6-methyl-5-(3-methoxyphenoxy)pyrimidine-4-carbaldehyde via a multi-step process, involving nitration, reduction, and etherification.
Reaction Conditions: : Standard organic synthesis conditions apply, including the use of organic solvents (e.g., ethanol, methanol) and catalysts (e.g., palladium on carbon for hydrogenation steps).
Industrial Production: : While details can vary, scaled-up production often employs continuous-flow chemistry to optimize yields and efficiency.
化学反応の分析
Oxidation: : It can undergo oxidation reactions, especially at the phenol and methyl groups, often using reagents like potassium permanganate or ceric ammonium nitrate.
Reduction: : The nitro groups (if present in derivatives) can be reduced to amines using hydrogen gas and a palladium catalyst.
Substitution: : Nucleophilic aromatic substitution can occur, particularly at activated positions on the pyrimidine ring, using reagents like sodium methoxide.
Major Products: : These reactions lead to a variety of products including methyl ethers, amino derivatives, and various substituted phenolic compounds.
科学的研究の応用
Chemistry: : Used as a building block in organic synthesis, due to its diverse reactivity.
Biology: : Explored for its enzyme inhibition properties, particularly against kinases.
Medicine: : Potential use as an anti-cancer agent due to its ability to interfere with specific cellular pathways.
Industry: : Employed in the synthesis of advanced materials and polymer science for its structural attributes.
Mechanism of Action: This compound’s activity is largely dependent on its interaction with specific molecular targets like protein kinases. Its structure allows it to fit into the active sites of these enzymes, inhibiting their function by blocking substrate access. This inhibition can trigger a cascade of cellular events, ultimately leading to therapeutic effects like the induction of apoptosis in cancer cells.
類似化合物との比較
Uniqueness: : Compared to similar pyrimidine derivatives, this compound stands out due to its dual phenolic and ether groups, enhancing its binding affinity and specificity.
Similar Compounds: : Includes derivatives like 2-(2-amino-5-(phenoxy)-6-methylpyrimidin-4-yl)-phenol and 5-(benzylthio)-2-(6-methyl-5-(3-methoxyphenoxy)pyrimidin-4-yl)phenol. These compounds share structural similarities but differ in functional groups that impart unique biological activities.
Hope this opens up a fascinating chapter for you into the world of this remarkable compound!
特性
IUPAC Name |
2-[2-amino-5-(3-methoxyphenoxy)-6-methylpyrimidin-4-yl]-5-[(4-methylphenyl)methoxy]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4/c1-16-7-9-18(10-8-16)15-32-20-11-12-22(23(30)14-20)24-25(17(2)28-26(27)29-24)33-21-6-4-5-19(13-21)31-3/h4-14,30H,15H2,1-3H3,(H2,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRFDVDKLABOJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC(=C(C=C2)C3=NC(=NC(=C3OC4=CC=CC(=C4)OC)C)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(1-(4-(cyclopropylsulfonyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2746028.png)
![N-[5-[(2-Cyclopentyloxyacetyl)amino]-2-fluorophenyl]prop-2-enamide](/img/structure/B2746029.png)
![1-(2-ETHOXYBENZENESULFONYL)-4-[5-(THIOPHEN-3-YL)-1,3,4-OXADIAZOL-2-YL]PIPERIDINE](/img/structure/B2746030.png)


![2-(4-chlorophenoxy)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2746035.png)
![[3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2746036.png)


![2-Methoxyethyl 5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2746041.png)
![3-{1-[(carbamoylmethyl)sulfanyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-(2-methylpropyl)propanamide](/img/structure/B2746042.png)



